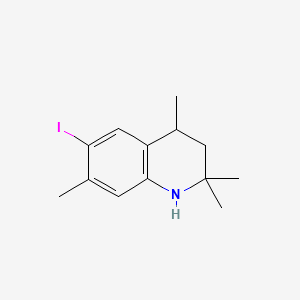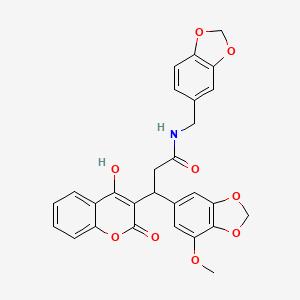
6-Iodo-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of an iodine atom at the 6th position and four methyl groups at the 2nd, 2nd, 4th, and 7th positions on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves the iodination of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the reaction of the parent compound with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: The reduction of the iodine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydroquinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline derivatives are the major products.
Reduction Reactions: The major product is the hydrogenated tetrahydroquinoline.
Scientific Research Applications
6-Iodo-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Iodo-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The tetrahydroquinoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
6-Iodo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a naphthalene ring instead of a quinoline ring.
2,2,6,6-Tetramethylpiperidine: Contains a piperidine ring and lacks the iodine atom and quinoline structure.
Uniqueness
6-Iodo-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. The combination of the tetrahydroquinoline ring and the iodine atom makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18IN |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
6-iodo-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C13H18IN/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12/h5-6,9,15H,7H2,1-4H3 |
InChI Key |
JNEJQKCSDCWMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)I)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14940958.png)
![11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione](/img/structure/B14940964.png)
![(1E)-1-[(3-chlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940976.png)
![2-({[(Adamantan-1-YL)carbamoyl]methyl}sulfanyl)-4-aminopyrimidine-5-carboxylic acid](/img/structure/B14940984.png)


![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)

![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B14941019.png)
![(1E)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941027.png)
amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)
